1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea
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Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique chemical structure and potential applications in various fields of research. In
Scientific Research Applications
Antituberculosis Activity
The design and synthesis of hybrid analogs involving components like 1H-pyrazol and thiophen-2-yl have led to promising compounds against Mycobacterium tuberculosis. For example, a study highlighted a series of compounds evaluated for their in vitro antituberculosis activity, where one compound exhibited significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis with minimal cytotoxicity (V. U. Jeankumar et al., 2013).
Gelation Properties
Research on urea derivatives has demonstrated their capacity to form hydrogels in various acidic conditions. The gelation properties and the morphology and rheology of these gels can be tuned by the anion identity, which suggests applications in creating materials with specific physical properties (G. Lloyd & J. Steed, 2011).
Anticancer Activity
Compounds containing the pyrazole and thiophen-2-yl moieties have been synthesized for their potential anticancer activity. A study exploring novel pyrazole derivatives demonstrated their efficacy in inhibiting lung cancer cell lines, suggesting their utility as anticancer agents (A. G. Hammam et al., 2005).
Antifungal and Antibacterial Agents
Further studies have focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, demonstrating high antibacterial activity. This research indicates the potential of such compounds in developing new antibacterial and antifungal agents (M. E. Azab et al., 2013).
Antidiabetic Agents
The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives has been explored for their hypoglycemic effects, showcasing significant antidiabetic activity. These findings suggest the role of such chemical structures in developing treatments for diabetes (H. Faidallah et al., 2016).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSJLIPYINGRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea |
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